molecular formula C10H8BrN B010628 1-(3-bromophenyl)-1H-pyrrole CAS No. 107302-22-7

1-(3-bromophenyl)-1H-pyrrole

Cat. No. B010628
Key on ui cas rn: 107302-22-7
M. Wt: 222.08 g/mol
InChI Key: LEUXOIBRUWVBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071607B2

Procedure details

1-(3-Bromo-phenyl)-1H-pyrrole (0.3 g, 1.0 eq, 1.35 mmol) and cyclohexane-1,2-diamine (0.03 g, 0.2 eq, 0.27 mmol) were added to a pre-stirred mixture of 1H-Pyrazolo[3,4-d]pyrimidin-4-ylamine (0.22 g, 1.2 eq, 1.62 mmol), copper iodide (0.013 g, 0.5 eq, 0.68 mmol) and potassium phosphate (0.6 g, 2.1 eq, 2.84 mmol) in DMF (8 ml) under an inert atmosphere. The reaction mixture was then stirred at 110° C. for 24 hours, and allowed to cool to room temperature. Ethyl acetate (8 ml) was then added to the reaction mixture which was then filtered through a plug of silica, which was then washed with a further portion of ethylacetate (20 ml). The filtrate was concentrated to dryness in vacuo and the resultant residue was purified by column chromatography using DCM/MeOH (95:5) as eluent to yield the title compound as an off-white solid (18 mg, 0.07 mmol, 5%). LCMS: [M+H]+=277, Rt=1.80 min, 97% purity.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.013 g
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
5%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[CH:11][CH:10]=[CH:9]2)[CH:5]=[CH:6][CH:7]=1.C1(N)CCCCC1N.[NH:21]1[C:25]2=[N:26][CH:27]=[N:28][C:29]([NH2:30])=[C:24]2[CH:23]=[N:22]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C.[Cu](I)I.C(OCC)(=O)C>[N:8]1([C:4]2[CH:3]=[C:2]([N:21]3[C:25]4=[N:26][CH:27]=[N:28][C:29]([NH2:30])=[C:24]4[CH:23]=[N:22]3)[CH:7]=[CH:6][CH:5]=2)[CH:12]=[CH:11][CH:10]=[CH:9]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1C=CC=C1
Name
Quantity
0.03 g
Type
reactant
Smiles
C1(C(CCCC1)N)N
Name
Quantity
0.22 g
Type
reactant
Smiles
N1N=CC=2C1=NC=NC2N
Name
potassium phosphate
Quantity
0.6 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.013 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 110° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
was then filtered through a plug of silica, which
WASH
Type
WASH
Details
was then washed with a further portion of ethylacetate (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(C=CC=C1)C=1C=C(C=CC1)N1N=CC=2C1=NC=NC2N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.07 mmol
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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